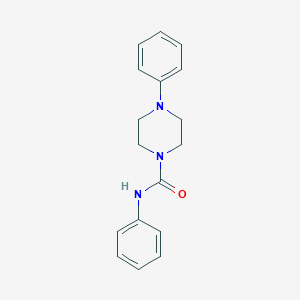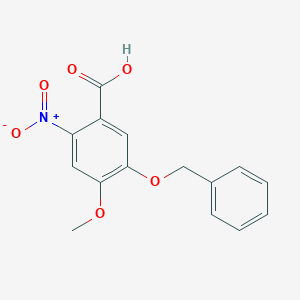
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Descripción general
Descripción
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, also known as BMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMN is a member of the benzoic acid family, which is known for its diverse range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the Perkin reaction to synthesize 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which are characterized by their unique structures and potential applications (Kowalewska & Kwiecień, 2008).
The compound is also involved in Knoevenagel reactions, leading to the formation of various chemically interesting derivatives. These derivatives have been studied for their structural characteristics and potential biological activities (Havaldar, Bhise, & Burudkar, 2004).
Catalysis and Material Synthesis
- In catalysis, it has been used in microwave-assisted synthesis on ionic liquid support. This method is efficient for producing diverse benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, which are valuable in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Pharmaceutical Research
The compound also finds its use in pharmaceutical research, such as in the synthesis of DC-81, an antitumor antibiotic. Its derivatives play a crucial role in developing pyrrolobenzodiazepine antitumor agents (Thurston, Murty, Langley, & Jones, 1990).
Furthermore, derivatives of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid are synthesized as intermediates in the production of cardiotonic drugs like Sulmazole and Isomazole, highlighting its significance in the development of cardiovascular medications (Lomov, 2019).
Biochemical Applications
- In biochemical research, derivatives of this compound have been synthesized for the determination of sulfhydryl groups, proving its utility in biological and chemical analyses (Ellman, 1959).
Propiedades
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUIZUTZPMISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356297 | |
| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
CAS RN |
60564-37-6 | |
| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

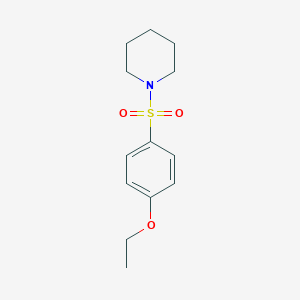
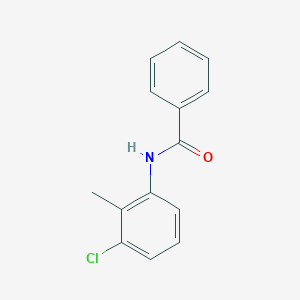
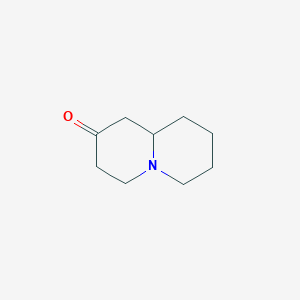
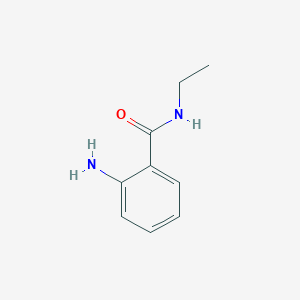
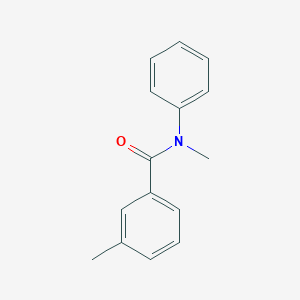
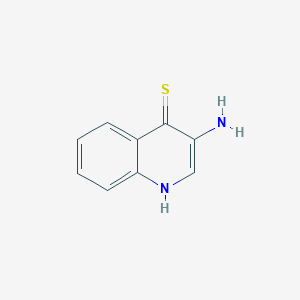

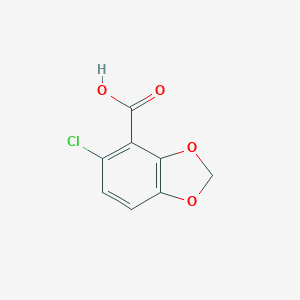
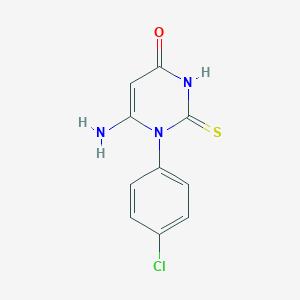
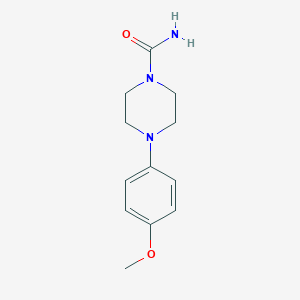
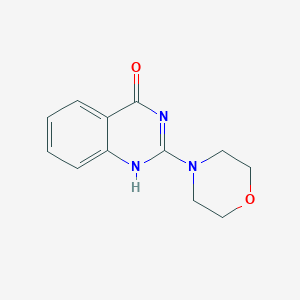
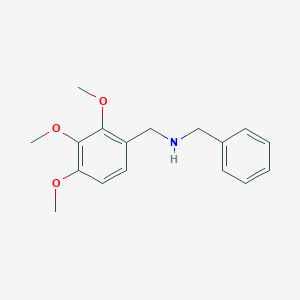
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
